Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate: is a chemical compound that belongs to the class of dihydropyrimidines It is characterized by its molecular structure, which includes a fluorophenyl group, a hydroxyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable dihydropyrimidine derivative and a fluorophenyl compound, are subjected to a condensation reaction.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the appropriate position.
Methylation: Methylation steps are performed to introduce the methyl groups at the desired positions on the dihydropyrimidine ring.
Esterification: Finally, the carboxylate ester group is introduced through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases may be employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Reduced forms of the compound, such as alcohols or amines, can be formed.
Substitution: Substituted derivatives with different functional groups may be produced.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of various materials, including polymers and coatings. Its properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to biological activity. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions, contributing to its mechanism of action.
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: This compound shares the fluorophenyl group but lacks the dihydropyrimidine structure.
Methyl 4-fluorophenylacetate: Similar to the target compound but with a different core structure.
4-Fluoromethylphenidate: Another fluorinated compound with potential stimulant properties.
Uniqueness: Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate is unique due to its combination of the fluorophenyl group, hydroxyl group, and dihydropyrimidine core. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 6-(4-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8-11(13(18)20-3)12(16-14(19)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNKBZTHNCKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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